molecular formula C7H9N5 B11919500 1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5346-58-7

1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11919500
CAS No.: 5346-58-7
M. Wt: 163.18 g/mol
InChI Key: BSFPYHUDKOOLBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest due to its potential biological and pharmacological activities. It is structurally related to purines, which are essential components of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-diaminopyrazole with formamide or formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDKs) by binding to the active site and preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminopyrazolo[3,4-d]pyrimidine
  • 1,2,4-Triazolo[1,5-c]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other similar compounds, it has shown superior inhibitory activity against certain cancer cell lines and enzymes .

Properties

CAS No.

5346-58-7

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

1,3-dimethylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C7H9N5/c1-4-5-6(8)9-3-10-7(5)12(2)11-4/h3H,1-2H3,(H2,8,9,10)

InChI Key

BSFPYHUDKOOLBM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC=NC(=C12)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.